Glicophenone

Antibacterial MRSA Natural product

Undefined licorice extracts introduce uncontrolled variables that invalidate MRSA assay reproducibility. Glicophenone is a structurally defined prenylated dihydrochalcone reference compound isolated from Glycyrrhiza uralensis/glabra. • Defined MIC of 16 μg/mL against MRSA OM481, OM505, OM584, OM623 & MSSA 209P • Gram-positive selective; inactive against E. coli K12 & P. aeruginosa PAO1 • Distinct dihydrochalcone scaffold-not interchangeable with retrochalcones like licochalcone A

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Cat. No. B1247404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlicophenone
Synonymsglicophenone
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)O)CC(=O)C2=C(C=C(C=C2)O)O)OC)C
InChIInChI=1S/C20H22O6/c1-11(2)4-6-14-18(24)10-19(25)15(20(14)26-3)9-17(23)13-7-5-12(21)8-16(13)22/h4-5,7-8,10,21-22,24-25H,6,9H2,1-3H3
InChIKeyJYRFVDHHGPHQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glicophenone Procurement & Research Guide


Glicophenone (CAS 303175-66-8, C₂₀H₂₂O₆, MW 358.39 g/mol) is a benzylketone flavonoid—a phenolic compound classified as a dihydrochalcone derivative—isolated from commercial licorice (Glycyrrhiza uralensis and Glycyrrhiza glabra) [1]. Its core structural feature is a 1-(2,4-dihydroxyphenyl)-2-phenylethan-1-one scaffold bearing a prenyl (3-methylbut-2-en-1-yl) side chain and a methoxy substituent [2]. The compound was first structurally elucidated and characterized alongside its co-isolated analog glicoisoflavanone in 2000 via comprehensive spectroscopic analysis [3].

Why Glicophenone Cannot Be Substituted


Generic licorice extracts contain a heterogeneous mixture of triterpene saponins (e.g., glycyrrhizic acid), flavonoids, isoflavonoids, and chalcones in highly variable concentrations dependent on species and extraction method [1]. Within the chalcone subclass alone, compounds such as licochalcone A and isoliquiritigenin exhibit distinct biological profiles—including cytotoxic and antiproliferative activities—that differ markedly from glicophenone's antibacterial profile [2]. Critically, glicophenone's prenylated dihydrochalcone scaffold is not interchangeable with retrochalcones like licochalcone A, which feature an inverted enone connectivity that confers different target engagement and potency across MRSA strains [3]. Substituting glicophenone with an undefined licorice extract or a structurally related chalcone introduces uncontrolled variables that invalidate reproducibility in antibacterial assays and structure-activity relationship (SAR) studies [4].

Glicophenone MIC Evidence Against MRSA


Anti-MRSA MIC vs Licochalcone A

Glicophenone exhibits antibacterial activity against multiple MRSA clinical isolates. In a direct head-to-head comparison within the same study, glicophenone demonstrated an MIC of 16 μg/mL against a panel of MRSA strains (including OM481, OM505, OM584, and OM623) and methicillin-sensitive S. aureus (MSSA) [1]. This potency matches that of the well-characterized retrochalcone licochalcone A, which also showed MIC values of 16 μg/mL against the same MRSA strains under identical assay conditions [2]. Notably, the most potent compounds in this panel—8-(γ,γ-dimethylallyl)-wighteone and 3‘-(γ,γ-dimethylallyl)-kievitone—achieved MICs of 8 μg/mL, establishing a clear potency benchmark within the licorice phenolic series [3].

Antibacterial MRSA Natural product Licorice phenolic

Absence of β-Lactam Resistance Modulation

In contrast to the structurally related licorice phenolic licoricidin, glicophenone does not reduce oxacillin MIC in MRSA. The same study that established glicophenone's antibacterial activity also evaluated the ability of licorice phenolics to modulate β-lactam resistance [1]. Licoricidin demonstrated potent synergy: at 8 μg/mL, it reduced oxacillin MIC by >128- to 1000-fold; at 4 μg/mL, it reduced oxacillin MIC by 8- to 32-fold [2]. Glicophenone, despite sharing the licorice phenolic chemical space, showed no such resistance-modulating activity in these assays [3].

MRSA β-lactam resistance Synergy Licorice phenolic

Gram-Negative Inactivity Profile

Glicophenone exhibits narrow-spectrum antibacterial activity confined to Gram-positive organisms. In assays against Escherichia coli K12 and Pseudomonas aeruginosa PAO1, glicophenone showed no measurable antibacterial effect, consistent with the behavior of the majority of licorice phenolics tested in the same panel [1]. This Gram-positive selectivity profile distinguishes glicophenone from broad-spectrum antibacterial agents and aligns with the behavior of structurally related prenylated flavonoids, which often exhibit poor penetration of the Gram-negative outer membrane [2].

Antibacterial spectrum Gram-negative Selectivity E. coli P. aeruginosa

Lack of β-Lactam Synergy Activity

In contrast to the structurally related licorice phenolic licoricidin, glicophenone does not reduce oxacillin MIC in MRSA. The same study that established glicophenone's antibacterial activity also evaluated the ability of licorice phenolics to modulate β-lactam resistance [1]. Licoricidin demonstrated potent synergy: at 8 μg/mL, it reduced oxacillin MIC by >128- to 1000-fold; at 4 μg/mL, it reduced oxacillin MIC by 8- to 32-fold [2]. Glicophenone, despite sharing the licorice phenolic chemical space, showed no such resistance-modulating activity in these assays [3].

MRSA β-lactam resistance Synergy Licorice phenolic

Glicophenone Application Scenarios


MRSA Susceptibility Screening

Glicophenone is suitable as a reference compound in broth microdilution assays for MRSA susceptibility testing. With a defined MIC of 16 μg/mL against MRSA OM481, OM505, OM584, OM623, and MSSA 209P [1], it provides a reproducible benchmark for comparing the potency of novel antibacterial agents or for establishing baseline sensitivity of clinical isolates. Its Gram-positive selectivity, confirmed by inactivity against E. coli K12 and P. aeruginosa PAO1 [2], ensures that observed effects are not confounded by broad-spectrum activity.

SAR of Prenylated Dihydrochalcones

Glicophenone serves as a structurally defined starting point for SAR investigations of the dihydrochalcone scaffold. Its prenylated benzylketone core [1] can be systematically modified—at the methoxy position, the prenyl side chain, or the dihydroxyphenyl ketone moiety—to probe the structural determinants of anti-MRSA activity. Comparative studies with licochalcone A (a retrochalcone with identical MIC but distinct enone connectivity) [2] can elucidate scaffold-specific contributions to antibacterial potency and target engagement.

Comparative Licorice Phenolic Profiling

Glicophenone is a valuable component in panels of purified licorice phenolics for comparative pharmacological profiling. When tested alongside licochalcone A, glabridin, licoricidin, and other licorice-derived compounds [1], glicophenone's unique combination of structural features (dihydrochalcone core, prenylation pattern, methoxy substitution) and functional profile (Gram-positive antibacterial activity without β-lactam synergy) [2] enables dissection of structure-function relationships across the licorice phenolic chemotype.

Natural Product QC & Authenticity

Glicophenone can be employed as an analytical reference standard for the authentication and quality control of licorice-derived products. Its distinct retention time in RP×RP comprehensive two-dimensional liquid chromatography coupled with mass spectrometry [1] allows for unambiguous identification and quantification in complex botanical matrices. Unlike glycyrrhizic acid—the predominant but variable component of licorice extracts—glicophenone represents a specific phenolic marker for Glycyrrhiza uralensis and Glycyrrhiza glabra [2].

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